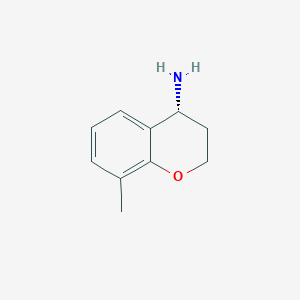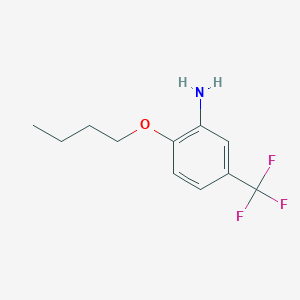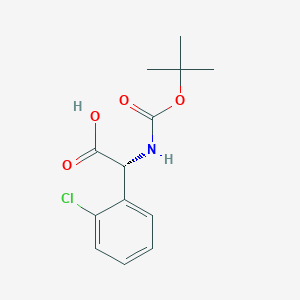
(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid
Descripción general
Descripción
The compound is a derivative of Boc-protected amino acids. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis. It’s commonly used to protect amines from reacting. The “R” indicates the configuration of the chiral center, and “2-chlorophenyl” suggests the presence of a phenyl ring with a chlorine substituent .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amine with Di-tert-butyl dicarbonate in the presence of a base. This results in the formation of a Boc-protected amine .Chemical Reactions Analysis
Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions, revealing the free amine. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions .Aplicaciones Científicas De Investigación
Quantitative Analysis of tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group is essential in the protection of amino groups during peptide synthesis. A method for the quantitative cleavage and determination of the Boc group from N-blocked amino acids and peptides has been developed. This involves the use of perchloric acid in acetic acid, which allows for back titration with sodium methylate, providing an accurate measure of the Boc derivative. This method is notable for its simplicity and rapid execution, making it valuable in peptide synthesis and modification studies (Ehrlich-Rogozinski, 1974).
Synthesis of Amino Acid Derivatives
The compound has been utilized in the synthesis of complex amino acid derivatives, such as N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid. This synthesis involves the reaction of tert-butoxycarbonyl protected amino acids with other reagents under specific conditions, demonstrating the compound's utility in constructing sophisticated molecular architectures for research purposes (Maity & Strömberg, 2014).
Polymer Synthesis Applications
The tert-butyloxycarbonyl group has applications in polymer science, particularly in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This includes the development of polymers from monomers such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, which are synthesized by condensation reactions involving N-(tert-butoxycarbonyl)-l-alanine. These polymers have been analyzed for their properties, demonstrating the role of tert-butyloxycarbonyl protected compounds in advancing polymer chemistry (Gao, Sanda, & Masuda, 2003).
Environmental Applications
In environmental science research, derivatives of chlorophenylacetic acid, similar in structure to (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid, have been investigated for their degradation via advanced oxidation processes. Studies such as the optimization of photo-electro/Persulfate/nZVI processes for the degradation of 2-4 Dichlorophenoxyacetic acid highlight the potential environmental applications of related compounds (Mehralipour & Kermani, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as ketamine, primarily target n-methyl-d-aspartic acid (nmda) glutamate receptors .
Mode of Action
This means it binds to these receptors and inhibits their activity, which can lead to a variety of downstream effects .
Biochemical Pathways
Related compounds like ketamine have been shown to impact neural signaling, synaptic plasticity, and connectivity through their action on nmda receptors .
Pharmacokinetics
It is known that similar compounds, such as ketamine, have high lipid solubility, low levels of protein binding, fast penetration of the blood-brain barrier, rapid redistribution, and rapid elimination .
Result of Action
Related compounds like ketamine have been shown to induce synaptic potentiation and proliferation, which may play a key role in eliciting their effects .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is plausible that this compound could exhibit changes in its effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is plausible that the effects of this compound could vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that this compound could be involved in various metabolic pathways, potentially interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles within the cell, potentially influencing its activity or function .
Propiedades
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJZGJBRMTXCE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



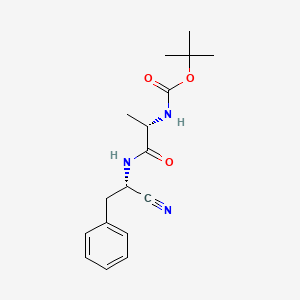
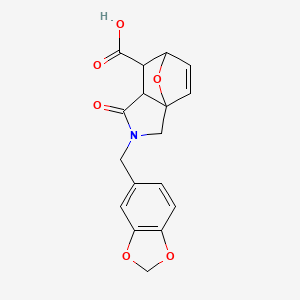
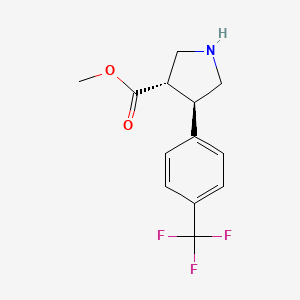
![(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3090576.png)
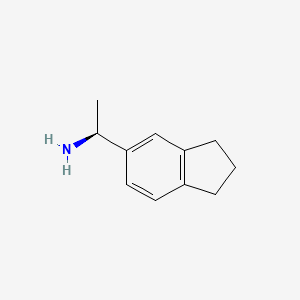
![methyl 2-(1,3-dioxooctahydro-2H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazin-2-yl)benzenecarboxylate](/img/structure/B3090593.png)

![6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B3090619.png)

![(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B3090636.png)


